Saclofen

Übersicht

Beschreibung

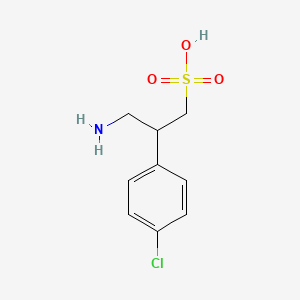

Saclofen ist eine chemische Verbindung, die als 3-Amino-2-(4-Chlorphenyl)propan-1-sulfonsäure bekannt ist. Es ist ein kompetitiver Antagonist für den Gamma-Aminobuttersäure-Typ-B-Rezeptor. This compound ist ein Analogon des Gamma-Aminobuttersäure-Typ-B-Agonisten Baclofen . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit neurologischen Erkrankungen, untersucht.

Wissenschaftliche Forschungsanwendungen

Saclofen wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu seinen bemerkenswerten Anwendungen gehören:

Neurologische Forschung: this compound wird verwendet, um die Rolle von Gamma-Aminobuttersäure-Typ-B-Rezeptoren im zentralen Nervensystem zu untersuchen.

Pharmakologische Studien: This compound wird verwendet, um die pharmakologischen Eigenschaften von Gamma-Aminobuttersäure-Typ-B-Rezeptor-Antagonisten und ihre potenziellen therapeutischen Anwendungen zu untersuchen.

Biologische Forschung: This compound wird in Studien verwendet, die die inhibitorischen Wirkungen von Gamma-Aminobuttersäure-Typ-B-Rezeptoren auf verschiedene biologische Prozesse untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Gamma-Aminobuttersäure-Typ-B-Rezeptor kompetitiv antagonisiert. Dieser Rezeptor ist ein heptahelikaler Rezeptor, der an die Gi/o-Klasse heterotrimerer G-Proteine gekoppelt ist. Wenn this compound an den Rezeptor bindet, hemmt es die Wirkung von Gamma-Aminobuttersäure, was zu einer Abnahme der durch diesen Neurotransmitter vermittelten inhibitorischen Wirkungen führt. Dies führt zu verschiedenen physiologischen Wirkungen, darunter die Modulation der neuronalen Aktivität und die Hemmung spannungsgesteuerter Calciumkanäle .

Wirkmechanismus

Target of Action

Saclofen is a competitive antagonist for the GABA B receptor . The GABA B receptor is a heptahelical receptor, expressed as an obligate heterodimer, which couples to the Gi/o class of heterotrimeric G-proteins .

Mode of Action

this compound’s interaction with its targets results in a modest effect on the central nervous system . This is because G-proteins rely on an enzyme cascade to alter cell behavior, while ionotropic receptors immediately change the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns .

Biochemical Pathways

The action of this compound on the central nervous system affects several biochemical pathways. These particular receptors, presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents . Both result in inhibitory effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug molecule play a crucial role in its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are complex. In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Action Environment

It is known that environmental factors can influence the action of many drugs

Biochemische Analyse

Biochemical Properties

Saclofen interacts with the GABA B receptor, a heptahelical receptor expressed as an obligate heterodimer . This receptor couples to the Gi/o class of heterotrimeric G-proteins . This compound is a sulfonic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that acts as a competitive antagonist of the GABA B receptor .

Cellular Effects

The action of this compound on the central nervous system is modest because G-proteins rely on an enzyme cascade to alter cell behavior . These receptors presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the GABA B receptor . This inhibition results in changes in the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns . The GABA B receptor is coupled to the Gi/o class of heterotrimeric G-proteins .

Dosage Effects in Animal Models

In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because the GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway . The GABA B receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Subcellular Localization

, which is a heptahelical receptor expressed as an obligate heterodimer.

Vorbereitungsmethoden

Saclofen kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit Nitromethan zur Bildung von 4-Chlorphenyl-2-nitropropen. Dieser Zwischenstoff wird dann zu 4-Chlorphenyl-2-aminopropan reduziert, das anschließend sulfoniert wird, um this compound zu ergeben . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Saclofen durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Sulfonsäuregruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

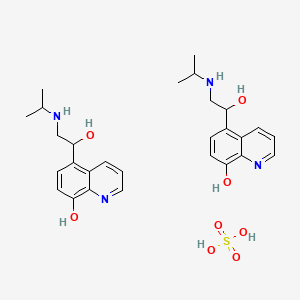

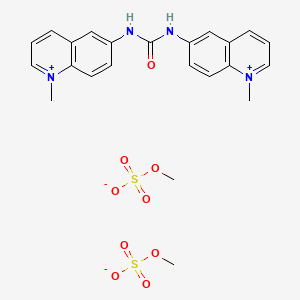

Vergleich Mit ähnlichen Verbindungen

Saclofen ähnelt anderen Gamma-Aminobuttersäure-Typ-B-Rezeptor-Antagonisten wie Phaclofen und CGP 35348. this compound ist in seiner spezifischen Bindungsaffinität und Selektivität für den Gamma-Aminobuttersäure-Typ-B-Rezeptor einzigartig. Im Gegensatz zu Baclofen, das ein Agonist ist, wirkt this compound als Antagonist und bietet einen anderen Wirkmechanismus und potenzielle therapeutische Anwendungen .

Referenzen

Eigenschaften

IUPAC Name |

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLNVJYYQQXNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903970 | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-42-8 | |

| Record name | Saclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

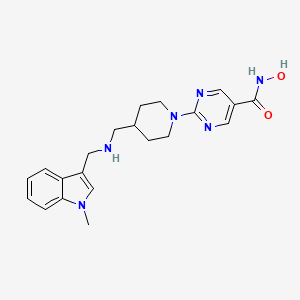

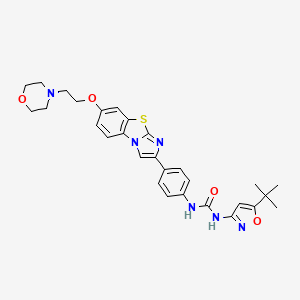

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.